molecular formula C12H7F5O B15065531 1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene

1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene

Cat. No.: B15065531
M. Wt: 262.17 g/mol
InChI Key: UWHGLVSCANNQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene is a polyfluorinated naphthalene derivative characterized by a difluoromethoxy (-OCF₂H) group at position 1 and a trifluoromethyl (-CF₃) group at position 7 of the naphthalene ring. These substituents impart distinct electronic and steric properties to the molecule. The difluoromethoxy group is moderately electron-withdrawing due to the electronegativity of fluorine, while the trifluoromethyl group is a strong electron-withdrawing substituent, enhancing the compound’s stability and resistance to metabolic degradation . Such fluorinated naphthalenes are of interest in pharmaceuticals and materials science, where their lipophilicity and chemical inertness are advantageous .

Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)18-10-3-1-2-7-4-5-8(6-9(7)10)12(15,16)17/h1-6,11H

InChI Key

UWHGLVSCANNQAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of naphthalene derivatives, which can be achieved using reagents such as trifluoromethyl iodide in the presence of a radical initiator . The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorinated functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents Polarity Solubility Trends Reactivity
1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene -OCF₂H, -CF₃ High Lipophilic (organic solvents) Low (fluorine inertness)
1-Methylnaphthalene -CH₃ Low Hydrophobic Moderate (electrophilic substitution)
1-Chloronaphthalene -Cl Moderate Low water solubility High (dehalogenation risks)
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate -SO₃⁻K⁺, -OH Very High Water-soluble Ionic interactions dominate

Toxicological and Environmental Profiles

Toxicity

  • Methylnaphthalenes: Documented respiratory and hepatic effects in mammals; 1-methylnaphthalene exhibits higher acute toxicity (LD₅₀ ~ 1,200 mg/kg in rats) compared to non-alkylated naphthalene .
  • Fluorinated Analogs: Limited data exist, but fluorination typically reduces acute toxicity due to metabolic stability. However, chronic exposure risks (e.g., bioaccumulation) may increase .
  • Chlorinated Derivatives: Associated with genotoxic byproducts and environmental persistence, as noted in ATSDR assessments .

Environmental Fate

  • Persistence : Fluorinated naphthalenes like the target compound are expected to resist biodegradation more effectively than methyl- or chlorinated analogs due to C-F bond strength .
  • Volatility : The target compound’s higher molecular weight (vs. methylnaphthalenes) suggests lower volatility, reducing atmospheric dispersal but increasing soil/water contamination risks .

Table 2: Comparative Toxicity and Environmental Data

Compound Acute Toxicity (LD₅₀, rat oral) Bioaccumulation Potential Environmental Persistence
1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene Not reported (inferred low) High (lipophilicity) High (C-F stability)
1-Methylnaphthalene ~1,200 mg/kg Moderate Moderate (degradable)
1-Chloronaphthalene ~2,000 mg/kg High High (halogen persistence)

Q & A

Q. What are the recommended methodologies for synthesizing 1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene, and how do reaction conditions influence yield?

Answer: Synthesis typically involves nucleophilic substitution or cross-coupling reactions to introduce fluorinated groups. For the difluoromethoxy group, a common approach is the reaction of naphthol derivatives with chlorodifluoromethane (ClCF₂H) under basic conditions. The trifluoromethyl group can be introduced via Ullmann coupling or using trifluoromethylation agents like TMSCF₃. Key factors affecting yield include:

  • Temperature: Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive intermediates.
  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for trifluoromethylation.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) stabilize ionic intermediates.

Example Optimization Table:

ConditionYield RangePurity (HPLC)
Pd(PPh₃)₄, DMF60–75%≥95%
CuI, TMSCF₃, THF40–55%85–90%

Refer to fluorinated intermediate synthesis protocols in and for methodological details .

Q. What analytical techniques are most effective for characterizing fluorinated substituents in this compound?

Answer:

  • NMR Spectroscopy:
    • ¹⁹F NMR identifies chemical environments of fluorine atoms (δ -50 to -80 ppm for CF₃; δ -140 to -160 ppm for OCF₂).
    • ¹H-¹³C HMBC confirms connectivity between substituents and the naphthalene core.
  • Mass Spectrometry (HRMS): High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 276.05 for C₁₂H₇F₅O).
  • X-ray Crystallography: Resolves spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies.

Comparative Sensitivity Table:

TechniqueDetection LimitStructural Insight
¹⁹F NMR0.1 mMFluorine environment
HRMS0.01 ppmMolecular formula
X-raySingle crystal3D conformation

See and for instrumentation protocols .

Advanced Research Questions

Q. How can systematic reviews address conflicting data on the toxicological profile of fluorinated naphthalene derivatives?

Answer: Follow the ATSDR framework ( ):

Literature Screening: Use inclusion criteria (Table B-1) to filter studies by route (oral/inhalation) and outcomes (hepatic/renal effects).

Risk of Bias Assessment: Apply tools like Table C-6/C-7 () to evaluate randomization and outcome reporting.

Data Synthesis: Resolve contradictions by stratifying studies by dose, species, and exposure duration.

Example Inclusion Criteria (Table B-1 Excerpt):

Health OutcomeSpeciesExposure Route
Hepatic EffectsRats/MiceOral
Respiratory EffectsHumansInhalation

Conflicting data on metabolic pathways (e.g., cytochrome P450 activation) may require mechanistic studies () .

Q. How do electron-withdrawing substituents (e.g., CF₃, OCF₂) influence the compound’s reactivity and environmental persistence?

Answer:

  • Reactivity: The CF₃ group decreases electron density on the naphthalene ring, reducing electrophilic substitution rates. OCF₂ enhances stability against hydrolysis compared to non-fluorinated ethers.
  • Environmental Fate:
    • Persistence: Fluorinated groups resist microbial degradation, leading to longer half-lives in soil (>180 days).
    • Partitioning: Log Kow values (~3.5) suggest moderate bioaccumulation potential.

Computational Modeling Approach:

  • DFT Calculations: Predict degradation pathways (e.g., OH· radical attack at meta-positions).
  • QSAR Models: Corporate substituent electronic parameters (Hammett σₚ) to estimate toxicity.

Refer to environmental partitioning data in and degradation studies in .

Q. What strategies resolve contradictions in reported metabolic pathways of fluorinated naphthalenes?

Answer:

  • In Vitro/In Vivo Correlation: Compare hepatic microsome assays (rodent vs. human) to identify species-specific metabolism.
  • Isotope-Labeling Studies: Use ¹⁸O or deuterated analogs to trace metabolite formation (e.g., difluoromethoxy cleavage to COF₂).
  • Adduct Profiling: LC-MS/MS detects stable hemoglobin adducts (e.g., naphthoquinone derivatives) as biomarkers ().

Example Contradiction Resolution:
Conflicting reports on CYP2E1 vs. CYP3A4 involvement can be addressed using isoform-specific inhibitors (e.g., disulfiram for CYP2E1).

Q. How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Simulate binding to receptors (e.g., aryl hydrocarbon receptor) using software like AutoDock Vina.
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Pharmacophore Modeling: Identify critical substituent features (e.g., OCF₂ as a hydrogen-bond acceptor).

Validation Metrics:

MetricThreshold
Binding Affinity (ΔG)≤ -8.0 kcal/mol
RMSD (ligand)≤ 2.0 Å

Refer to computational toxicology frameworks in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.